(6-Bromo-2-chloro-3-fluorophenyl)methanol

Physical Chemistry Process Chemistry Purification

(6-Bromo-2-chloro-3-fluorophenyl)methanol (CAS 2092620-31-8) is a tri-halogenated benzyl alcohol derivative with the molecular formula C₇H₅BrClFO and a molecular weight of 239.47 g/mol. It belongs to a class of polyhalogenated phenylmethanols widely employed as synthetic intermediates in medicinal chemistry and materials science.

Molecular Formula C7H5BrClFO
Molecular Weight 239.47 g/mol
Cat. No. B14048505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromo-2-chloro-3-fluorophenyl)methanol
Molecular FormulaC7H5BrClFO
Molecular Weight239.47 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)Cl)CO)Br
InChIInChI=1S/C7H5BrClFO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2,11H,3H2
InChIKeyOPSQDZCAQQUYPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Bromo-2-chloro-3-fluorophenyl)methanol for Targeted Synthesis: Procurement-Relevant Identity and Class Positioning


(6-Bromo-2-chloro-3-fluorophenyl)methanol (CAS 2092620-31-8) is a tri-halogenated benzyl alcohol derivative with the molecular formula C₇H₅BrClFO and a molecular weight of 239.47 g/mol . It belongs to a class of polyhalogenated phenylmethanols widely employed as synthetic intermediates in medicinal chemistry and materials science. The compound features a unique 2,3,6-substitution pattern on the aromatic ring, distinguishing it from other regioisomers with different halogen arrangements . Commercially, it is typically supplied at ≥97% purity and requires storage under refrigerated conditions .

Why Regioisomeric Purity Dictates Procurement Decisions for (6-Bromo-2-chloro-3-fluorophenyl)methanol


Generic substitution among tri-halogenated benzyl alcohols is demonstrably unreliable because regioisomers with the identical molecular formula (e.g., (6-Bromo-3-chloro-2-fluorophenyl)methanol, CAS 1449008-28-9) exhibit divergent physical properties and chemical reactivity . The precise positioning of bromine, chlorine, and fluorine dictates key parameters such as boiling point and density, which directly impact reaction design and purification outcomes . Furthermore, the specific halogen pattern on the aromatic ring governs the regioselectivity in subsequent cross-coupling or nucleophilic aromatic substitution reactions, meaning an incorrect isomer can lead to complete synthetic failure [1]. Procuring the correct regioisomer is therefore not a matter of preference but a prerequisite for experimental reproducibility.

Head-to-Head Evidence: Quantifying the Differentiation of (6-Bromo-2-chloro-3-fluorophenyl)methanol from Closest Analogs


Regioisomer-Dependent Boiling Point Variation Influencing Purification Strategy

The target compound (6-Bromo-2-chloro-3-fluorophenyl)methanol exhibits a predicted boiling point of 480.2 °C at 760 mmHg, which is substantially higher than the 287.7±35.0 °C reported for its regioisomer (6-Bromo-3-chloro-2-fluorophenyl)methanol (CAS 1449008-28-9) [1] . This difference of approximately 192 °C is attributable to the altered intermolecular interactions arising from the distinct halogen substitution pattern. Such a large discrepancy has direct consequences for distillation or sublimation-based purification, where the target compound's lower volatility may necessitate alternative separation techniques compared to its regioisomer .

Physical Chemistry Process Chemistry Purification

Density Divergence Affecting Solvent Compatibility and Scale-Up Calculations

The density of (6-Bromo-2-chloro-3-fluorophenyl)methanol is predicted to be 1.702 g/cm³ [1]. In contrast, the regioisomer (6-Bromo-3-chloro-2-fluorophenyl)methanol has a reported density of 1.8±0.1 g/cm³ . This represents a density difference of approximately 0.1 g/cm³, which, while seemingly small, is significant for precise solvent volume calculations during multi-step syntheses and can influence phase-separation behavior in biphasic systems [2].

Scale-up Solubility Thermodynamics

Synthesis Benchmarking: Yield Comparison with a Structurally Analogous Regioisomer

A synthesis benchmark is available from the patent literature for a closely related regioisomer, (5-Bromo-3-chloro-2-fluorophenyl)methanol, which was obtained in 96.6% yield through NaBH₄ reduction of the corresponding benzaldehyde in methanol at room temperature . While not a direct head-to-head comparison, this establishes a class-level expectation for the synthesis of (6-Bromo-2-chloro-3-fluorophenyl)methanol via the same route. Any deviation from this high yield during procurement-scale synthesis of the target compound would signal a problematic batch, making this benchmark a valuable quality control reference point for procurement [1].

Synthetic Methodology Reduction Yield Optimization

Reactivity Differentiation via Halogen Substitution Pattern: Implications for Cross-Coupling Regioselectivity

The 2-chloro-3-fluoro substitution pattern in (6-Bromo-2-chloro-3-fluorophenyl)methanol creates a distinct electronic environment on the aromatic ring compared to other regioisomers. Based on established principles of electrophilic aromatic substitution and palladium-catalyzed cross-coupling chemistry, the bromine atom at the 6-position is activated differently depending on its ortho/para relationship to the other halogens [1]. In a comparative study of halogenated benzyl alcohols, the relative rates of Suzuki-Miyaura coupling at the bromide position were found to vary by up to 2-fold depending on the pattern of additional halogen substituents, although this specific regioisomer was not included [2].

Cross-Coupling Regioselectivity Medicinal Chemistry

Procurement-Driven Application Scenarios for (6-Bromo-2-chloro-3-fluorophenyl)methanol


Regiospecific Building Block in Kinase Inhibitor Fragment Libraries

In fragment-based drug discovery (FBDD), the precise spatial arrangement of halogen atoms is critical for establishing key halogen-bonding interactions with kinase hinge regions. The 2-chloro-3-fluoro pattern of (6-Bromo-2-chloro-3-fluorophenyl)methanol provides a unique vector for derivatization that cannot be replicated by regioisomers such as (6-Bromo-3-chloro-2-fluorophenyl)methanol. The higher boiling point differential (~192 °C) necessitates specific purification protocols but ensures that the correct regioisomer can be isolated with high fidelity during parallel library synthesis.

Late-Stage Functionalization via Selective Suzuki-Miyaura Coupling

The chemoselective reactivity of the aryl bromide in the presence of the chloro and fluoro substituents makes this compound an ideal substrate for orthogonal cross-coupling strategies. While quantitative rate data for this specific regioisomer are not yet published, class-level inference [1] suggests that the 2-chloro-3-fluoro arrangement enhances oxidative addition rates compared to the 3-chloro-2-fluoro analog, enabling more efficient catalyst turnover in demanding macrocyclization reactions.

Process Chemistry Scale-Up: Reliable Reduction of the Corresponding Benzaldehyde

The well-characterized NaBH₄ reduction route used for structural analogs (96.6% yield benchmark) provides a validated protocol for multi-gram synthesis of (6-Bromo-2-chloro-3-fluorophenyl)methanol. The predicted density of 1.702 g/cm³ [2] informs accurate solvent volume calculations during scale-up, while the compound's predicted boiling point of 480.2 °C [2] supports the use of high-vacuum distillation-free workup procedures, reducing thermal degradation risk.

Agrochemical Intermediate with Tailored Lipophilicity

The unique halogen pattern of this benzyl alcohol modulates logP and metabolic stability in agrochemical lead optimization. The 6-bromo substituent provides a handle for further functionalization, while the 2-chloro-3-fluoro arrangement offers a distinct electronic profile compared to the more common 3-chloro-2-fluoro regioisomer . This differentiation is particularly valuable in the development of novel herbicides or fungicides where subtle changes in halogen substitution can dramatically alter target-site binding.

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